Cas no 18520-92-8 (9H-Purine-6-thiol,9-b-D-xylopyranosyl-, 2',3',4'-triacetate(8CI))

9H-Purine-6-thiol,9-b-D-xylopyranosyl-, 2',3',4'-triacetate(8CI) structure
18520-92-8 structure
Product Name:9H-Purine-6-thiol,9-b-D-xylopyranosyl-, 2',3',4'-triacetate(8CI)
CAS No:18520-92-8
MF:C16H18N4O7S
MW:410.401722431183
CID:236669
PubChem ID:4027169
Update Time:2025-04-19

9H-Purine-6-thiol,9-b-D-xylopyranosyl-, 2',3',4'-triacetate(8CI) Chemical and Physical Properties

Names and Identifiers

    • 9H-Purine-6-thiol,9-b-D-xylopyranosyl-, 2',3',4'-triacetate(8CI)
    • [4,5-diacetyloxy-6-(6-sulfanylidene-3H-purin-9-yl)oxan-3-yl] acetate
    • 6-Mercapto-4-methyl-2-trifluormethyl-pyrimidin
    • 6-methyl-2-trifluoromethyl-3H-pyrimidine-4-thione
    • AC1ND13M
    • CTK8J8904
    • NSC55491
    • NSC-106755
    • 18520-92-8
    • DTXSID00939942
    • NSC106755
    • NSC-114913
    • 18520-87-1
    • NSC114913
    • NSC-116349
    • NSC116349
    • 9-(2,3,4-Tri-O-acetylpentopyranosyl)-9H-purine-6-thiol
    • Inchi: 1S/C16H18N4O7S/c1-7(21)25-10-4-24-16(13(27-9(3)23)12(10)26-8(2)22)20-6-19-11-14(20)17-5-18-15(11)28/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,28)
    • InChI Key: IVXYSWRPBSFNFF-UHFFFAOYSA-N
    • SMILES: S=C1C2=C(NC=N1)N(C=N2)C1C(C(C(CO1)OC(C)=O)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 410.08974
  • Monoisotopic Mass: 410.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 703
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 162Ų

Experimental Properties

  • Density: 1.61g/cm3
  • Boiling Point: 595.9ºC at 760mmHg
  • Flash Point: 314.2ºC
  • Refractive Index: 1.688
  • PSA: 130.34
  • LogP: 0.81280
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